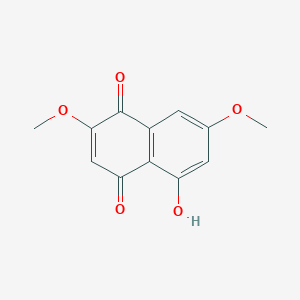
Naphthoquinone,7-dimethoxy-5-hydroxy
Descripción general
Descripción
5-Hydroxy-2,7-dimethoxy-naphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds structurally characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. These compounds are known for their diverse biological activities and are found in various natural sources, including plants and fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,7-dimethoxy-naphthalene-1,4-dione typically involves the hydroxylation and methoxylation of naphthoquinone derivatives. One common method includes the use of silver oxide as a catalyst in the presence of iodomethane to achieve methoxylation . The reaction conditions often require refluxing the mixture for a specified duration to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve crystallization and chromatography techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-2,7-dimethoxy-naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Hydroxy-2,7-dimethoxy-naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2,7-dimethoxy-naphthalene-1,4-dione involves its ability to interact with cellular targets and pathways. It can inhibit specific enzymes and disrupt cellular processes, leading to cell death in cancer cells. The compound’s redox properties allow it to generate reactive oxygen species, which can induce oxidative stress and apoptosis in target cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-2-methyl-naphthalene-1,4-dione: Known for its anticancer properties.
2,7-Dihydroxynaphthalene: Used in the synthesis of dyes and pigments.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Exhibits strong antimicrobial activity.
Uniqueness
5-Hydroxy-2,7-dimethoxy-naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-6-3-7-11(8(13)4-6)9(14)5-10(17-2)12(7)15/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMQOSYDJCMRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10316720 | |
| Record name | NSC305976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-91-2 | |
| Record name | NSC305976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC305976 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10316720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


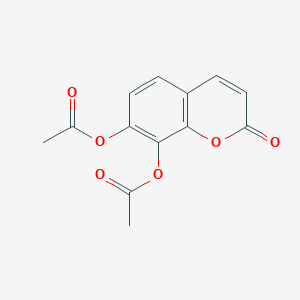
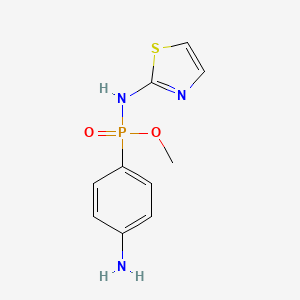
![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)

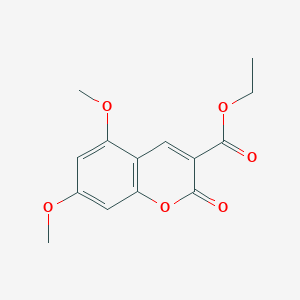
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)

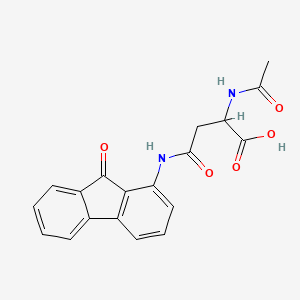
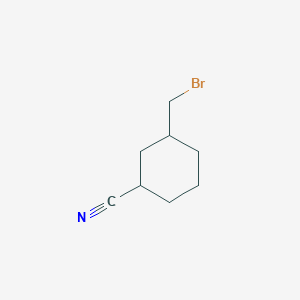
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)

